(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole
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Overview
Description
(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a dicyclohexylmethyl group and an isopropyl group, along with a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the dicyclohexylmethyl group through a Friedel-Crafts alkylation reaction. The isopropyl group is then added via a Grignard reaction. Finally, the dihydrooxazole ring is formed through a cyclization reaction involving an appropriate oxazoline precursor.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(6-(Cyclohexylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole
- (S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole
- (S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrothiazole
Uniqueness
(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is unique due to its specific substitution pattern and the presence of both pyridine and dihydrooxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4S)-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O/c1-17(2)22-16-27-24(26-22)21-15-9-14-20(25-21)23(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h9,14-15,17-19,22-23H,3-8,10-13,16H2,1-2H3/t22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYANLKGYMSECKK-JOCHJYFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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